Cas no 185067-06-5 ((5R,7S)-rel-6,7-dihydro-7-methyl-5H-Cyclopenta[c]pyridin-5-ol)

(5R,7S)-rel-6,7-dihydro-7-methyl-5H-Cyclopenta[c]pyridin-5-ol structure
185067-06-5 structure
Product name:(5R,7S)-rel-6,7-dihydro-7-methyl-5H-Cyclopenta[c]pyridin-5-ol
CAS No:185067-06-5
MF:C9H11NO
MW:149.18974
CID:114453
PubChem ID:14140054

(5R,7S)-rel-6,7-dihydro-7-methyl-5H-Cyclopenta[c]pyridin-5-ol Chemical and Physical Properties

Names and Identifiers

    • (5R,7S)-rel-6,7-dihydro-7-methyl-5H-Cyclopenta[c]pyridin-5-ol
    • 5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-, (5R,7S)-rel-
    • 5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI)
    • 185067-06-5
    • (5S,7R)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol
    • (5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol
    • Inchi: InChI=1S/C9H11NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5-6,9,11H,4H2,1H3
    • InChI Key: PAULFLQQVQANMT-UHFFFAOYSA-N
    • SMILES: CC1CC(O)C2C=CN=CC1=2

Computed Properties

  • Exact Mass: 149.084063974g/mol
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1Ų
  • XLogP3: 0.7

Experimental Properties

  • PSA: 33.12000
  • LogP: 1.62220

(5R,7S)-rel-6,7-dihydro-7-methyl-5H-Cyclopenta[c]pyridin-5-ol Related Literature

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